

Application Notes and Protocols for the Synthesis of Bioactive Nerol Derivatives

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Compound of Interest

Compound Name: Nerol

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This document provides detailed protocols for the synthesis of various **nerol** derivatives, which are of significant interest in the fields of fragrance, flavor, and pharmaceutical development. **Nerol**, a monoterpene alcohol, serves as a versatile starting material for the synthesis of a wide range of derivatives, including esters, ethers, and azides, many of which exhibit promising biological activities, such as antimicrobial and antimalarial properties.

Data Presentation: Synthesis of Nerol Derivatives

The following tables summarize the reaction conditions and outcomes for the synthesis of representative **nerol** derivatives.

Table 1: Synthesis of Neryl Esters

Derivative	Acylating Agent	Catalyst /Reagent	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
Neryl Acetate	Acetic Anhydride	Chromium/Molybdenum/Tungsten/Vanadium derivative	None	90-120	16-24	High	[1]
Neryl Acetate	Acetic Acid	Fe2O3-SO42-	Toluene	Reflux	4	95.4	[2]
Neryl Acetate	Ethyl Acetate	Novozyme 435	None	52.7	2	91.6	[3]
Neryl Acetate	(z)-3,7-dimethyl-2,6-octadien-1-ol, TEMPO, iodobenzene diacetate	pH 7 buffer	Acetonitrile	0	0.33	87-89	[2]
Oxygenated Neryl Acetate	Acetic Anhydride	Pyridine, DMAP	Dichloromethane	RT	12	-	[4]

Table 2: Characterization Data for Selected **Nerol** Derivatives

Derivative	Molecular Formula	Molecular Weight (g/mol)	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	MS (m/z)	Reference
Nerol	C ₁₀ H ₁₈ O	154.25	5.43 (t, 1H), 5.11 (t, 1H), 4.16 (d, 2H), 2.10 (q, 2H), 2.06 (q, 2H), 1.77 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H)	142.7, 132.0, 124.0, 122.8, 61.5, 32.2, 26.7, 25.7, 23.4, 17.7	154 [M] ⁺	
Neryl Acetate	C ₁₂ H ₂₀ O ₂	196.29	5.37 (t, 1H), 5.09 (t, 1H), 4.58 (d, 2H), 2.10-2.05 (m, 4H), 2.04 (s, 3H), 1.76 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H)	171.1, 144.5, 131.8, 123.7, 118.9, 61.3, 32.2, 26.7, 25.7, 23.4, 21.0, 17.7	196 [M] ⁺	

			9.38 (s,		
			1H), 6.47		
			(d, 1H),	194.3,	
			5.33 (t,	164.2,	
			1H), 4.19	141.5,	
8-Oxonerol	C ₁₀ H ₁₆ O ₂	168.23	(d, 2H),	122.2,	168 [M] ⁺
			2.55 (t,	118.8,	
			2H), 2.21	61.2, 41.0,	
			(q, 2H),	26.8, 23.3,	
			1.79 (s,	17.8	
			3H), 1.74		
			(s, 3H)		

Experimental Protocols

Protocol 1: Synthesis of Neryl Acetate via Chemical Esterification

This protocol details the synthesis of neryl acetate using a solid superacid catalyst.

Materials:

- Nerol (15.4 g, 0.1000 mol)
- Acetic acid (7.8 g, 0.1300 mol)
- Fe₂O₃-SO₄²⁻ catalyst (0.5 g)
- Toluene (20 mL)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel

- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Rotary evaporator

Procedure:

- To a round-bottom flask, add **nerol**, acetic acid, the $\text{Fe}_2\text{O}_3\text{-SO}_4^{2-}$ catalyst, and toluene.
- Attach a reflux condenser and heat the mixture to reflux.
- Maintain the reaction at reflux for 4 hours. Toluene acts as a water-carrying agent to remove the water formed during the reaction, driving the equilibrium towards the product.
- After 4 hours, allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any unreacted acetic acid.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield neryl acetate. The reported esterification yield is 95.44%.

Protocol 2: Enzymatic Synthesis of Neryl Acetate

This protocol describes a solvent-free enzymatic approach for the synthesis of neryl acetate, which is considered a "natural" process.

Materials:

- **Nerol**

- Ethyl acetate
- Novozyme 435 (immobilized lipase B from *Candida antarctica*)
- Glass reactor with a stirrer
- Water bath
- Gas chromatograph (GC) for analysis

Procedure:

- The optimal conditions determined for this reaction are a 1:12.6 molar ratio of **nerol** to ethyl acetate.
- Add the calculated amounts of **nerol** and ethyl acetate to the glass reactor.
- Add Novozyme 435 at a concentration of 2.6% (w/w) of the total reactants.
- Place the reactor in a water bath set to 52.7°C.
- Stir the reaction mixture.
- The reaction is monitored by taking samples at regular intervals and analyzing them by gas chromatography.
- Under these optimized conditions, a 91.6% conversion of **nerol** to neryl acetate with 100% selectivity can be achieved within 2 hours.
- The product can be purified from the reaction mixture, and the immobilized enzyme can be recovered for reuse.

Protocol 3: Synthesis of Nerol Ethers via Williamson Ether Synthesis

This is a general protocol for the synthesis of ethers from an alcohol and an alkyl halide, adapted for **nerol**.

Materials:

- **Nerol**
- Sodium hydride (NaH)
- Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Alkyl halide (e.g., methyl iodide, ethyl bromide)
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)
- Separatory funnel
- Diethyl ether
- Water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Rotary evaporator

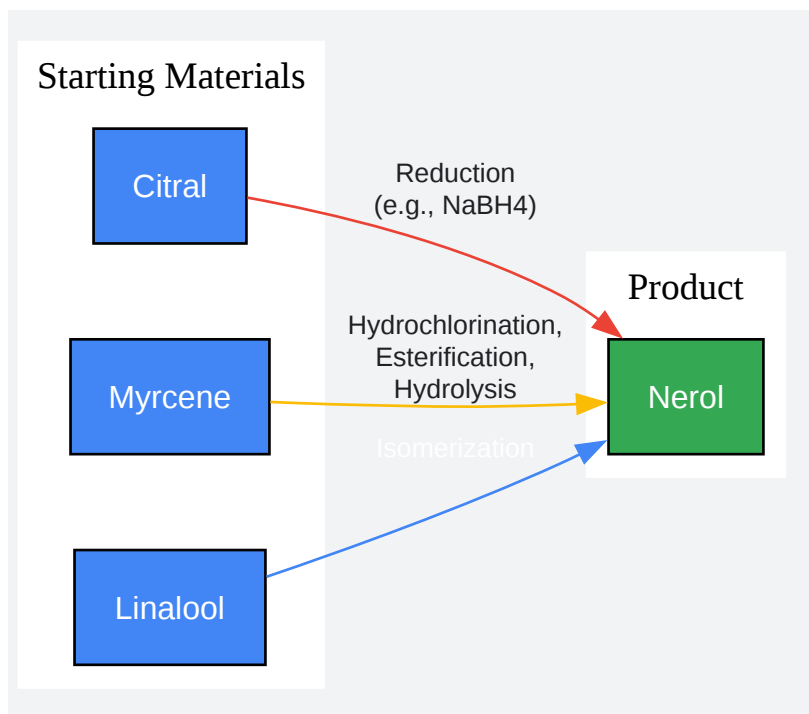
Procedure:

- In a dry, two-necked round-bottom flask under an inert atmosphere, dissolve **nerol** in anhydrous THF.
- Cool the solution to 0°C in an ice bath.
- Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Hydrogen gas will evolve.

- Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
- Cool the mixture back to 0°C and add the alkyl halide (1.2 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by carefully adding water.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

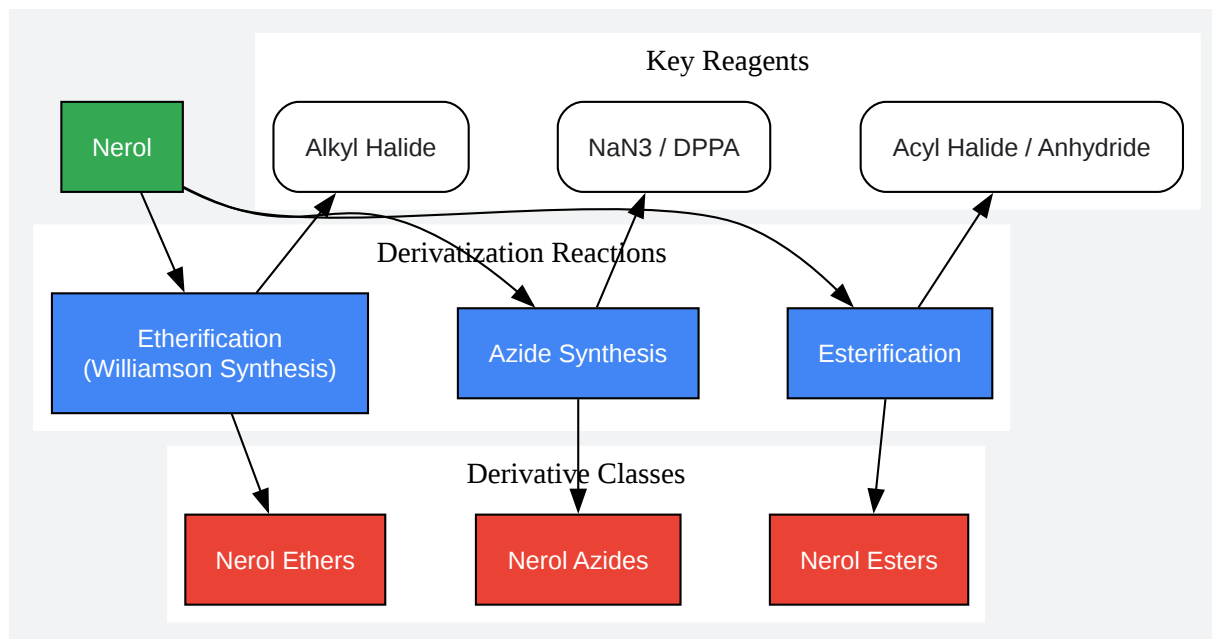
Synthesis of Nerol from Precursors



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Caption: Synthetic pathways to **Nerol** from common precursors.

Workflow for Nerol Derivative Synthesis



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Caption: General workflow for the synthesis of **Nerol** derivatives.

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